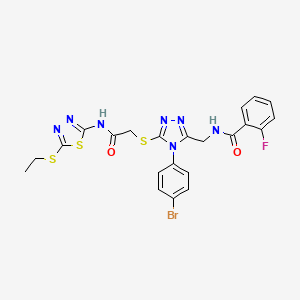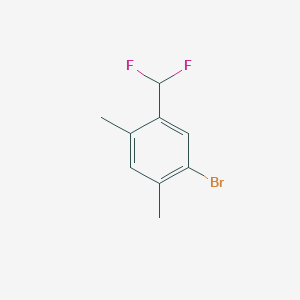![molecular formula C16H17N3O2S2 B2707514 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396554-81-6](/img/structure/B2707514.png)
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a phenyl ring, and a carboxamide group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing nitrogen and sulfur atoms . Phenyl is a functional group that consists of a benzene ring minus one hydrogen atom . Carboxamide is a functional group that consists of a carbonyl group (C=O) attached to an amine group (NH2) .
科学的研究の応用
Anticancer Activities
A study highlighted the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety, demonstrating potent anticancer activities. These compounds were synthesized using a facile method and evaluated in vitro against Hepatocellular carcinoma cell lines, with some showing significant anticancer potential (Gomha et al., 2017).
Antimicrobial Activities
Research has also focused on the synthesis of biologically active derivatives that exhibit significant antimicrobial activities. For instance, the synthesis and evaluation of β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes demonstrated considerable antimicrobial efficacy against a panel of bacterial and fungal strains (Babu et al., 2013).
Methodologies in Synthetic Chemistry
A study presented an efficient route for synthesizing 2,4,5-trisubstituted thiazoles via a chemoselective thionation-cyclization of functionalized enamides, mediated by Lawesson's reagent. This method facilitates the introduction of various functionalities into the thiazole ring, showcasing the compound's utility in synthetic organic chemistry (Kumar et al., 2013).
Microwave-Assisted Synthesis
Another study exploited microwave irradiation for the synthesis of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives. This approach not only enhanced the reaction rate but also improved the yield, with some derivatives showing notable antibacterial and antifungal activities (Raval et al., 2012).
Antiviral and Anticancer Pharmacophores
Further research includes the design and synthesis of functionalized amino acid derivatives as new pharmacophores for anticancer agents. These compounds were evaluated for their cytotoxicity against human cancer cell lines, with some exhibiting promising results in ovarian and oral cancers (Kumar et al., 2009).
作用機序
Target of action
Thiazole compounds are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs)
Mode of action
The mode of action of thiazole compounds can vary greatly depending on their specific structure and functional groups . Without specific information on “N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide”, it’s difficult to provide an accurate description of its mode of action.
Biochemical pathways
Thiazole compounds can interact with various biochemical pathways. For example, some thiazole derivatives have been shown to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Pharmacokinetics
The pharmacokinetics of thiazole compounds can vary greatly depending on their specific structure and functional groups . Without specific information on “this compound”, it’s difficult to provide an accurate description of its ADME properties and their impact on bioavailability.
Result of action
The molecular and cellular effects of thiazole compounds can vary greatly depending on their specific structure and functional groups . Without specific information on “this compound”, it’s difficult to provide an accurate description of its molecular and cellular effects.
Action environment
The action, efficacy, and stability of thiazole compounds can be influenced by various environmental factors . Without specific information on “this compound”, it’s difficult to provide an accurate description of how environmental factors influence its action.
特性
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-10-17-13(9-23-10)11-3-2-4-12(7-11)18-16(21)14-8-22-6-5-15(20)19-14/h2-4,7,9,14H,5-6,8H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYLQTHWHZWZTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CSCCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide](/img/structure/B2707435.png)
![1-[1-(2-Methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2707436.png)
![1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile](/img/structure/B2707439.png)
![4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-6-(trifluoromethyl)pyrimidine](/img/structure/B2707442.png)

![N-(4-fluorophenyl)-2-{[5-(3-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2707445.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2707448.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2707449.png)
![2-[4-(2,4-Dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]dec-8-yl]-5-pyrimidinecarbonitrile](/img/structure/B2707451.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one](/img/structure/B2707452.png)
![(5-bromopyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2707453.png)
![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B2707454.png)
